N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry principles, such as the use of environmentally friendly solvents and reagents, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets may vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with antitumor activity.
Carbadox: Used in veterinary medicine as a growth promoter and antimicrobial agent.
Uniqueness
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H18N6O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H18N6O3S2/c1-2-31-15-12-10-14(11-13-15)23-21-22(25-17-7-4-3-6-16(17)24-21)28-33(29,30)19-9-5-8-18-20(19)27-32-26-18/h3-13H,2H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
KJKMZTVHKCLOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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